Sudan III
Overview
Description
It is primarily used as a colorant in various applications, including plastics, oils, polishes, and waxes . The compound is characterized by its reddish-brown powder form and is known for its stability and vibrant color.
Scientific Research Applications
Solvent Red 23 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical analyses and as a tracer in chromatography.
Biology: Employed in histological staining to identify and visualize lipids in biological tissues.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging.
Industry: Applied in the coloring of plastics, resins, and other materials.
Mechanism of Action
Target of Action
Sudan III, also known as Solvent Red 23, is a lysochrome (fat-soluble dye) diazo dye . Its primary targets are nonpolar substances such as oils, fats, waxes, greases, various hydrocarbon products, and acrylic emulsions . It is also used for staining triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections .
Mode of Action
The mechanism of action for this compound involves its physical solubility in lipid structures, where it binds non-covalently, thereby highlighting these structures visually . This staining property makes it an excellent tool for histological analysis, enabling researchers to observe and study the distribution and amount of lipids within various samples .
Biochemical Pathways
Its role is to bind to lipids and highlight them for visual analysis, rather than to initiate or inhibit any biochemical reactions .
Pharmacokinetics
A study has been conducted for simultaneous determination of sudan i, sudan ii, this compound, and sudan iv levels in rat whole blood , suggesting that it can be absorbed and distributed in the body, at least in animal models.
Result of Action
The primary result of this compound’s action is the staining of lipids, which allows for their visual identification and analysis Sudan i, this compound, and sudan iv have been classified as category 3 carcinogens by the international agency for research on cancer .
Action Environment
The action of this compound is influenced by the environment in which it is used. For example, it is used to color nonpolar substances and is a replacement for Solvent Red 26 with better solubility in hydrocarbons . The staining efficacy of this compound can be influenced by factors such as the type of lipid it is binding to, the temperature, and the pH of the environment .
Biochemical Analysis
Biochemical Properties
Sudan III is predominantly used for demonstrating triglycerides in frozen sections, but it may also stain some protein-bound lipids in paraffin sections . It interacts with these biomolecules through hydrophobic interactions, given its lipophilic nature .
Cellular Effects
In a study on Staphylococcus aureus, it was found that the presence of this compound could inhibit the growth of the bacterium . Specifically, in the presence of 36 μg/ml this compound, the cell viability of the bacterium decreased to 61.9% after 48 h of incubation . This indicates that this compound can influence cell function and potentially impact cellular metabolism.
Molecular Mechanism
It is known that the dye can be reduced by bacteria, resulting in the formation of aromatic amines . This reduction process could potentially involve enzyme-catalyzed reactions, although the specific enzymes involved are not yet identified .
Temporal Effects in Laboratory Settings
It is known that the dye can be reduced by bacteria over a period of 48 hours
Dosage Effects in Animal Models
In a study conducted on male rats, it was found that low and high doses of this compound dye triggered hepatocellular damage and adversely altered the lipid and oxidative stress biomarkers after 45 days of oral administration . This suggests that the effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
It is known that the dye can be reduced by bacteria to form aromatic amines . This suggests that this compound may be involved in certain metabolic pathways, potentially interacting with enzymes or cofactors during the reduction process.
Transport and Distribution
Given its lipophilic nature, it is likely that this compound can easily diffuse across cell membranes and distribute within lipid-rich areas of cells and tissues .
Subcellular Localization
Given its lipophilic nature and its use in staining triglycerides, it is likely that this compound localizes within lipid-rich areas of cells, such as lipid droplets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solvent Red 23 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of 4-(phenyldiazenyl)benzenamine, which is then coupled with naphthalen-2-ol to form the final product . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt.
Industrial Production Methods: In industrial settings, the production of Solvent Red 23 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Solvent Red 23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in Solvent Red 23 can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Aromatic amines such as aniline and naphthylamine.
Substitution: Substituted aromatic compounds with different functional groups.
Comparison with Similar Compounds
Solvent Red 23 is part of a family of azo dyes, which includes compounds like Solvent Red 19 and Solvent Red 24. Compared to these similar compounds, Solvent Red 23 is unique due to its specific molecular structure, which provides distinct color properties and stability . Other similar compounds include:
Solvent Red 19: Known for its stability and use in similar applications.
Solvent Red 24: Used in various industrial applications but with different color properties.
Properties
IUPAC Name |
1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNINJWBTRXEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041742 | |
Record name | C.I. Solvent Red 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown and green metallic solid; [Merck Index] Red powder; [MSDSonline] | |
Record name | Sudan III | |
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CAS No. |
85-86-9 | |
Record name | 1-(p-Phenylazophenylazo)-2-naphthol (Sudan III) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Solvent Red 23 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sudan III | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65825 | |
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Record name | Sudan III | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8995 | |
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Record name | 2-Naphthalenol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | C.I. Solvent Red 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(phenylazo)phenylazo)-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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